molecular formula C16H21N3O2S2 B6757094 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide

Cat. No.: B6757094
M. Wt: 351.5 g/mol
InChI Key: MYSDZHIHRDDONE-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-3-12-11(2)23-16(17-12)18-15(20)10-19-6-7-21-13(9-19)14-5-4-8-22-14/h4-5,8,13H,3,6-7,9-10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDZHIHRDDONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CN2CCOC(C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups can be introduced into the thiazole ring through alkylation reactions using alkyl halides.

    Formation of the Morpholine Derivative: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfur dichloride.

    Coupling Reactions: The final step involves coupling the thiazole and morpholine derivatives through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for drug development, particularly for its potential antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.

    Morpholine Derivatives: Compounds with similar morpholine rings, such as morpholine itself and its derivatives used in pharmaceuticals.

    Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid and its derivatives.

Uniqueness

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-thiophen-2-ylmorpholin-4-yl)acetamide is unique due to its combination of thiazole, morpholine, and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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